molecular formula C10H13N B3270732 4-phenylbut-3-en-2-amine CAS No. 53309-95-8

4-phenylbut-3-en-2-amine

Cat. No.: B3270732
CAS No.: 53309-95-8
M. Wt: 147.22 g/mol
InChI Key: QPVUUOXSCVQZQG-BQYQJAHWSA-N
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Description

4-Phenylbut-3-en-2-amine is an organic compound with the molecular formula C10H13N It is a primary amine with a phenyl group attached to a butenyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-phenylbut-3-en-2-amine involves the reductive amination of 4-phenylbut-3-en-2-one. This process typically uses a reducing agent such as sodium borohydride (NaBH4) in the presence of an amine donor like isopropylamine . The reaction is carried out under mild conditions, often at room temperature, to yield the desired amine with high enantioselectivity.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar reductive amination techniques. The use of biocatalysts, such as engineered variants of amine transaminases, has been explored to improve the efficiency and selectivity of the synthesis . These biocatalysts can achieve high conversion rates and optical purity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-phenylbut-3-en-2-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The double bond in the butenyl chain can be reduced to yield saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming derivatives such as amides or sulfonamides.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) in ethanol.

    Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like triethylamine (Et3N).

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of 4-phenylbutan-2-amine.

    Substitution: Formation of amides or sulfonamides.

Scientific Research Applications

4-phenylbut-3-en-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-phenylbut-3-en-2-amine involves its interaction with various molecular targets. As a primary amine, it can form hydrogen bonds and participate in nucleophilic attacks. The compound’s effects are mediated through its ability to interact with enzymes and receptors, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its unsaturated butenyl chain, which imparts distinct reactivity compared to its saturated analogs. This structural feature allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

(E)-4-phenylbut-3-en-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-9(11)7-8-10-5-3-2-4-6-10/h2-9H,11H2,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPVUUOXSCVQZQG-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C=C/C1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53309-95-8
Record name 3-Buten-2-amine, 4-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053309958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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